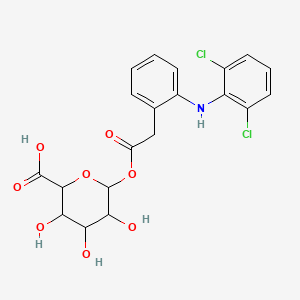

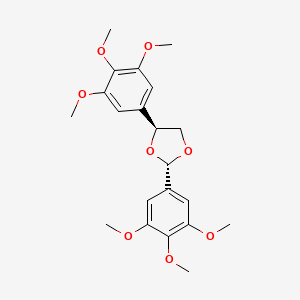

![molecular formula C21H30ClNO7 B13405004 Cyclobutanemethanamine, [1-(4-chlorophenyl)]-a-(2-methylpropyl)](/img/structure/B13405004.png)

Cyclobutanemethanamine, [1-(4-chlorophenyl)]-a-(2-methylpropyl)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Cyclobutanemethanamine, [1-(4-chlorophenyl)]-a-(2-methylpropyl) typically involves the reaction of 1-(4-chlorophenyl)cyclobutanecarboxylic acid with isobutylamine in the presence of a reducing agent. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium on carbon .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .

Análisis De Reacciones Químicas

Types of Reactions

Cyclobutanemethanamine, [1-(4-chlorophenyl)]-a-(2-methylpropyl) undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions typically involve hydrogenation using catalysts like palladium or platinum, resulting in the formation of amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate, acidic or basic conditions.

Reduction: Hydrogen gas, palladium or platinum catalysts.

Substitution: Sodium hydroxide, potassium tert-butoxide, solvents like ethanol or methanol.

Major Products

Oxidation: Ketones, carboxylic acids.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Cyclobutanemethanamine, [1-(4-chlorophenyl)]-a-(2-methylpropyl) has a wide range of applications in scientific research:

Chemistry: Used as a standard in analytical chemistry for the detection and quantification of similar compounds.

Biology: Studied for its effects on neurotransmitter reuptake and its potential use in treating neurological disorders.

Medicine: Primarily used as an anti-obesity drug, it has been researched for its effects on weight loss and metabolic rate.

Mecanismo De Acción

The mechanism of action of Cyclobutanemethanamine, [1-(4-chlorophenyl)]-a-(2-methylpropyl) involves the inhibition of serotonin and noradrenaline reuptake. This leads to increased levels of these neurotransmitters in the synaptic cleft, enhancing their effects on appetite suppression and energy expenditure. The compound targets serotonin and noradrenaline transporters, blocking their reuptake and thereby prolonging their action .

Comparación Con Compuestos Similares

Similar Compounds

Fluoxetine: Another serotonin reuptake inhibitor used primarily as an antidepressant.

Phentermine: A stimulant similar to an amphetamine, used for weight loss.

Orlistat: A lipase inhibitor that reduces the absorption of dietary fats.

Uniqueness

Cyclobutanemethanamine, [1-(4-chlorophenyl)]-a-(2-methylpropyl) is unique in its dual action as a serotonin and noradrenaline reuptake inhibitor, making it particularly effective for weight loss compared to other compounds that target only one neurotransmitter system .

Propiedades

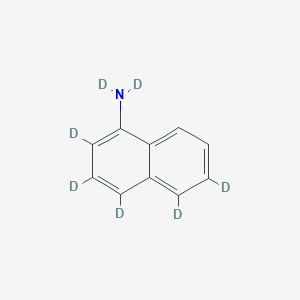

Fórmula molecular |

C21H30ClNO7 |

|---|---|

Peso molecular |

443.9 g/mol |

Nombre IUPAC |

1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutan-1-amine;2-hydroxypropane-1,2,3-tricarboxylic acid |

InChI |

InChI=1S/C15H22ClN.C6H8O7/c1-11(2)10-14(17)15(8-3-9-15)12-4-6-13(16)7-5-12;7-3(8)1-6(13,5(11)12)2-4(9)10/h4-7,11,14H,3,8-10,17H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |

Clave InChI |

XXOYPWVHXMISJI-UHFFFAOYSA-N |

SMILES canónico |

CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

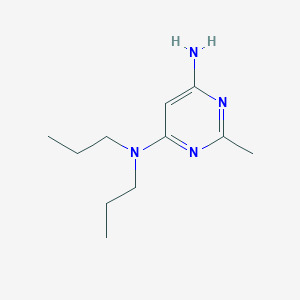

![4-(Pyridin-2-ylmethyl)-1-([6-(trifluoromethyl)pyridin-3-YL]methyl)-1,4-diazepan-5-one](/img/structure/B13404946.png)

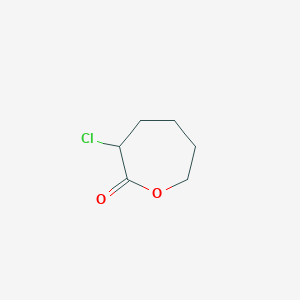

![but-2-enedioic acid;5-[2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-hydroxy-1H-quinolin-2-one](/img/structure/B13404962.png)

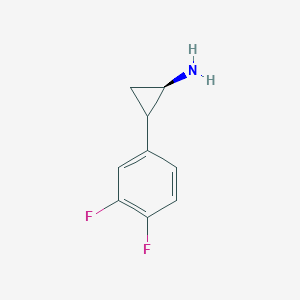

![5-Nitro[1,1'-biphenyl]-2,2'-diamine](/img/structure/B13404983.png)

![1-Oxaspiro[4.5]deca-6,9-dien-8-one, 7-fluoro-](/img/structure/B13404998.png)

![(E/Z)-1-[4-(2-Chloroethoxy)phenyl]-1-(4-hydroxyphenyl)-2-phenyl-1-butene](/img/structure/B13405019.png)